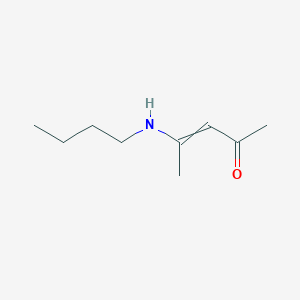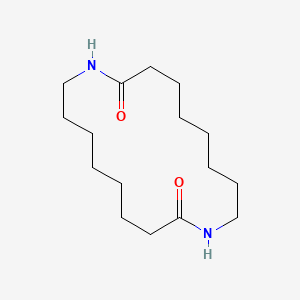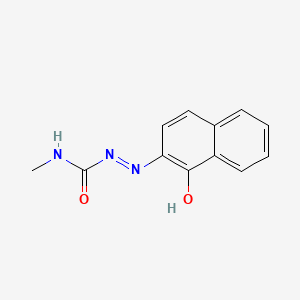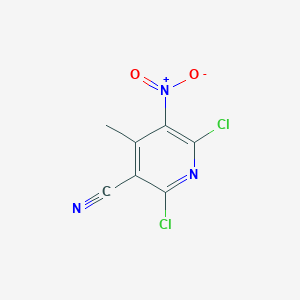![molecular formula C18H17N3 B14609166 N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine CAS No. 60375-32-8](/img/structure/B14609166.png)
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is an organic compound with the molecular formula C18H17N3. It is a derivative of naphthalen-1-amine, where the naphthalene ring is substituted with an ethyl group and a phenyldiazenyl group. This compound is known for its vibrant color and is often used as a dye in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine typically involves the diazotization of aniline derivatives followed by coupling with naphthalen-1-amine. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt, which is then coupled with N-ethyl-naphthalen-1-amine under basic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism by which N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine exerts its effects involves its interaction with molecular targets through its azo and aromatic groups. These interactions can lead to changes in the electronic structure of the compound, facilitating its binding to specific proteins or nucleic acids. The pathways involved often include electron transfer processes and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the production of dyes and pigments.
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the ethyl and azo groups, used in various chemical syntheses.
Uniqueness
N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific color properties and binding affinities.
Eigenschaften
CAS-Nummer |
60375-32-8 |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-ethyl-4-phenyldiazenylnaphthalen-1-amine |
InChI |
InChI=1S/C18H17N3/c1-2-19-17-12-13-18(16-11-7-6-10-15(16)17)21-20-14-8-4-3-5-9-14/h3-13,19H,2H2,1H3 |
InChI-Schlüssel |
JVDSJHFWVHJTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)


![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)
![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
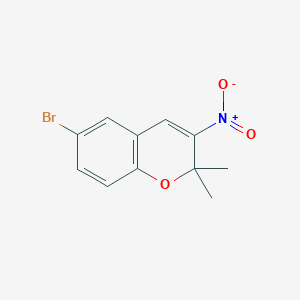
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
